molecular formula C16H11NO2 B520435 3-(3-(4-Hydroxyphenyl)-3-oxoprop-1-en-1-yl)benzonitrile

3-(3-(4-Hydroxyphenyl)-3-oxoprop-1-en-1-yl)benzonitrile

Cat. No.: B520435
M. Wt: 249.26 g/mol
InChI Key: IZCIYUNGVIXYJY-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BAP2 is a novel inhibitor of protein disulfide isomerase (PDI).

Scientific Research Applications

Synthesis in Pharmaceutical Compounds

  • Synthesis of the Impurity of Antidepressant Citalopram
    • This research details the synthesis of a by-product in the production of citalopram, an antidepressant. It involves derivatives of 3-(3-(4-Hydroxyphenyl)-3-oxoprop-1-en-1-yl)benzonitrile, emphasizing the importance of understanding the synthesis process for quality control (Zhang Dao-zhen, 2010).

Anticorrosion Applications

  • Anticorrosion Performance of 2-(1H-benzimidazol-2-yl)-3-(4-hydroxyphenyl) Acrylonitrile for Copper
    • This study evaluates the anticorrosion properties of a related compound in acidic environments. It suggests that the compound effectively inhibits copper corrosion through adsorption, which may imply potential applications for similar derivatives (Tigori et al., 2022).

Antibacterial Properties

  • Preparation, Characterization, and Antibacterial Study of Novel Compounds
    • Research on compounds with a similar structure indicates antibacterial activity. This study synthesized and analyzed the antibacterial properties of such compounds, suggesting potential for derivatives of this compound in antibacterial applications (Mehta, 2016).

Cancer Research Applications

  • Synthesis, Physical and Chemical Properties of Related Compounds
    • Research indicates the significance of compounds with structures related to this compound in cancer treatment. This includes the synthesis and characterization of compounds with potential anticancer properties (Rud, Kaplaushenko, & Kucheryavyi, 2016).

Synthesis in Dermatological Applications

  • Rational Design and Synthesis of Nonsteroidal Androgen Receptor Antagonist
    • This study involves the development of a nonsteroidal androgen receptor antagonist using derivatives similar to this compound. Such compounds can be used in dermatological applications like sebum control and treating androgenetic alopecia (Li et al., 2008).

Properties

Molecular Formula

C16H11NO2

Molecular Weight

249.26 g/mol

IUPAC Name

3-[(E)-3-(4-hydroxyphenyl)-3-oxoprop-1-enyl]benzonitrile

InChI

InChI=1S/C16H11NO2/c17-11-13-3-1-2-12(10-13)4-9-16(19)14-5-7-15(18)8-6-14/h1-10,18H/b9-4+

InChI Key

IZCIYUNGVIXYJY-RUDMXATFSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C#N)/C=C/C(=O)C2=CC=C(C=C2)O

SMILES

C1=CC(=CC(=C1)C#N)C=CC(=O)C2=CC=C(C=C2)O

Canonical SMILES

C1=CC(=CC(=C1)C#N)C=CC(=O)C2=CC=C(C=C2)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BAP2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-(4-Hydroxyphenyl)-3-oxoprop-1-en-1-yl)benzonitrile
Reactant of Route 2
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3-(3-(4-Hydroxyphenyl)-3-oxoprop-1-en-1-yl)benzonitrile
Reactant of Route 3
3-(3-(4-Hydroxyphenyl)-3-oxoprop-1-en-1-yl)benzonitrile
Reactant of Route 4
3-(3-(4-Hydroxyphenyl)-3-oxoprop-1-en-1-yl)benzonitrile
Reactant of Route 5
Reactant of Route 5
3-(3-(4-Hydroxyphenyl)-3-oxoprop-1-en-1-yl)benzonitrile
Reactant of Route 6
3-(3-(4-Hydroxyphenyl)-3-oxoprop-1-en-1-yl)benzonitrile

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